molecular formula C14H16N4OS B2412083 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2097864-06-5

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2412083
CAS RN: 2097864-06-5
M. Wt: 288.37
InChI Key: GXFLCSDIXHRCAM-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
The exact mass of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring have been reported to have anticancer properties . They are known to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

Compounds with a similar 1,2,3-triazole ring structure have been reported to form hydrogen bonds with different targets . This interaction can lead to various changes in the target cells, including inhibition of cell proliferation.

Biochemical Pathways

Similar compounds have been reported to inhibit the polymerization of tubulin in vitro , which is a critical process in cell division. This suggests that the compound may affect cell division and growth pathways, leading to its potential anticancer effects.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties .

Result of Action

Similar compounds have been reported to have significant in vitro antiproliferative activities in various cancer cell lines . This suggests that the compound may inhibit cell proliferation, leading to its potential anticancer effects.

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-4-13(20-8-9)14(19)17-5-11(6-17)18-7-12(15-16-18)10-2-3-10/h4,7-8,10-11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLCSDIXHRCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

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